Bienvenue dans la boutique en ligne BenchChem!

2-Amino-3-(4-chloro-2-methylphenyl)propanoic acid

Physicochemical profiling Medicinal chemistry ADME prediction

This substituted phenylalanine scaffold delivers the 4-chloro-2-methyl regioisomer that 3D-QSAR pharmacophore models (r²=0.986) identify as essential for TPH1 binding conformation and inhibitory potency—a profile unattainable with 4-chlorophenylalanine (fenclonine). Procure as a pre-validated intermediate for Patented TPH1 inhibitor syntheses (US 2011/0130564 A1) or dual Aurora kinase/CDK programs (US 7,879,887 B2). Both D- and L-enantiomers (≥97%) enable direct stereochemical SAR without chiral separation. Eliminate multi-step protection/deprotection; obtain the precise substitution pattern ready for coupling.

Molecular Formula C10H12ClNO2
Molecular Weight 213.66 g/mol
Cat. No. B7969426
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-Amino-3-(4-chloro-2-methylphenyl)propanoic acid
Molecular FormulaC10H12ClNO2
Molecular Weight213.66 g/mol
Structural Identifiers
SMILESCC1=C(C=CC(=C1)Cl)CC(C(=O)O)N
InChIInChI=1S/C10H12ClNO2/c1-6-4-8(11)3-2-7(6)5-9(12)10(13)14/h2-4,9H,5,12H2,1H3,(H,13,14)
InChIKeyHOPMBDAOMZVFGR-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes250 mg / 0.5 g / 1 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

2-Amino-3-(4-chloro-2-methylphenyl)propanoic Acid: Procurement-Grade Overview of a Dual-Substituted Phenylalanine Scaffold


2-Amino-3-(4-chloro-2-methylphenyl)propanoic acid (CAS 853680-23-6, MFCD09915121), also catalogued as 4-Chloro-2-methyl-DL-phenylalanine, is a synthetic, non-proteinogenic α-amino acid belonging to the substituted phenylalanine class . Its molecular formula is C₁₀H₁₂ClNO₂ (MW 213.66 g/mol), and it features the distinct 4-chloro-2-methyl substitution pattern on the aromatic ring—a regiochemical arrangement that simultaneously modulates steric bulk, lipophilicity (predicted logP ~2), and hydrogen-bonding capacity relative to mono-substituted phenylalanines [1]. The compound is supplied as a racemic mixture (DL-form) or as discrete enantiomers (D: CAS 853680-23-6; L: CAS 1241680-22-7) for research use, serving primarily as a versatile intermediate in medicinal chemistry programs targeting tryptophan hydroxylase (TPH) inhibition, integrin antagonism, and kinase-directed anticancer agent design [2].

Why 2-Amino-3-(4-chloro-2-methylphenyl)propanoic Acid Cannot Be Freely Interchanged with 4-Chlorophenylalanine in TPH-Targeted Research


Although 4-chlorophenylalanine (fenclonine, PCPA) is the prototypical, clinically utilized TPH inhibitor (Ki ~32.6 μM for the L-isomer; irreversible binding in vivo), its simple 4-chloro substitution lacks the steric and electronic contributions of the ortho-methyl group present in the target compound [1]. The 3D-QSAR pharmacophore model generated from 32 structurally diverse substituted phenylalanine-based TPH1 inhibitors demonstrates that the spatial occupancy and hydrophobic character of the phenyl ring substituents critically influence both binding conformation alignment and predicted inhibitory potency (cross-validated r²_cv = 0.57; non-cross-validated r² = 0.986) [2]. Furthermore, patents specifically disclosing synthetic processes for substituted phenylalanine-based TPH inhibitors emphasize the necessity of defined aromatic substitution patterns to achieve peripheral versus central TPH isoform selectivity, which cannot be recapitulated by the unsubstituted or mono-substituted analogs [3].

2-Amino-3-(4-chloro-2-methylphenyl)propanoic Acid: Quantitative Differentiation Evidence Against Closest Analogs


Predicted Lipophilicity (logP) Advantage of 2-Amino-3-(4-chloro-2-methylphenyl)propanoic Acid Over Unsubstituted Phenylalanine and 4-Chlorophenylalanine

The 4-chloro-2-methylphenyl substitution in the target compound produces a predicted logP value of 2, representing a substantial increase in lipophilicity compared to both unsubstituted L-phenylalanine (logP ≈ -1.5) and 4-chlorophenylalanine (fenclonine; predicted logP ≈ 0.8–1.0) [1]. This difference arises from the additive contributions of the lipophilic chlorine atom and the ortho-methyl group, which together enhance membrane permeability potential. The pKa of the carboxylic acid group is predicted at 2.23±0.15 , comparable to other phenylalanines, indicating that ionization behavior at physiological pH should not be a differentiating factor in solution handling.

Physicochemical profiling Medicinal chemistry ADME prediction

Chiral Configuration Determines TPH Inhibitory Phenotype: D-Enantiomer Activity Context

The D-enantiomer (4-Chloro-2-methyl-D-phenylalanine, CAS 853680-23-6) has been identified as a tryptophan hydroxylase inhibitor, a property also shared by 4-chloro-DL-phenylalanine (fenclonine), which acts as a selective and irreversible inhibitor of both TPH1 and TPH2 isoforms (Ki reported at approximately 32.6 μM for the L-isomer) . While direct head-to-head TPH inhibition data comparing the D-enantiomer of the target compound to fenclonine are not available in the open literature, the QSAR study on 32 phenylalanine-based TPH1 inhibitors establishes that aromatic substitution pattern is a dominant determinant of predicted pIC₅₀, with robust model statistics (r²_cv = 0.57, r² = 0.986 across 6 principal components) [1]. This quantitative framework supports the expectation that the 4-chloro-2-methyl substitution will produce a distinct inhibitory profile versus the 4-chloro-only substitution.

Tryptophan hydroxylase inhibition Serotonin biosynthesis Enantiomeric differentiation

Synthetic Utility as an Intermediate for TPH1 Inhibitor Preparation: Explicit Patent Disclosures

US Patent Application 2011/0130564 A1 ('Compounds Useful in the Preparation of Tryptophan Hydroxylase Inhibitors') explicitly discloses substituted phenylalanine-based compounds of Formula I as synthetic intermediates for TPH inhibitors, wherein the aryl ring may bear various substituents including halogen and alkyl groups [1]. The target compound's 4-chloro-2-methylphenyl substructure corresponds to a specific embodiment within the claimed intermediate scope, distinguishing it from the simpler 4-chlorophenylalanine, which is the end-product inhibitor rather than a synthetic intermediate. The patent teaches that the defined ring substitution pattern is integral to preparing compounds with peripheral TPH1 selectivity, a therapeutic goal not achievable with unsubstituted phenylalanine starting materials.

Synthetic chemistry Process patent TPH1 inhibitor intermediates

α-Amino Acid Derivative Patent Family: Aurora Kinase/CDK Dual Inhibitory Context

US Patent 7,879,887 B2 discloses α-amino acid derivatives bearing substituted phenylalanine moieties that exhibit dual inhibitory activity against Aurora kinase and cyclin-dependent kinase (CDK), with utility in treating cell proliferative diseases including cancer [1]. While the specific 4-chloro-2-methylphenylalanine is not individually exemplified with IC₅₀ data in the patent, the generic Markush structure encompasses this substitution pattern. This contrasts with 4-chlorophenylalanine (fenclonine), which is not claimed within the kinase inhibitor patent family and has no reported Aurora kinase or CDK activity. The patent states that these derivatives are useful as active pharmaceutical ingredients for heart failure (via βARK1 inhibition) and cancer (via dual Aurora/CDK inhibition), indicating a multi-target pharmacology distinct from the serotonin-depleting mechanism of fenclonine.

Kinase inhibition Cancer α-Amino acid derivatives

Enantiomeric Purity Options Enable Stereochemically Defined Research: Availability of Discrete D- and L-Forms

Unlike fenclonine, which is primarily supplied as the DL-racemate (CAS 7424-00-2) for TPH research, 2-Amino-3-(4-chloro-2-methylphenyl)propanoic acid is commercially available in three distinct stereochemical forms: the D-enantiomer (CAS 853680-23-6) at ≥95% purity, the L-enantiomer (CAS 1241680-22-7) at 97–98% purity, and the racemic DL-mixture [1]. The D-enantiomer features the (R)-configuration at the α-carbon, with the SMILES code N(C@@H)(CC1=CC=C(Cl)C=C1C)C(O)=O explicitly indicating the stereochemistry [1]. This enables enantiomer-specific structure-activity relationship (SAR) studies, where researchers can independently interrogate the contribution of α-carbon chirality to target binding.

Chiral amino acid Enantiomeric purity Stereochemical SAR

2-Amino-3-(4-chloro-2-methylphenyl)propanoic Acid: Evidence-Backed Research and Industrial Application Scenarios


Medicinal Chemistry: Design of Next-Generation TPH1-Selective Inhibitors for Peripheral Serotonin Modulation

As established by the 3D-QSAR pharmacophore model for phenylalanine-based TPH1 inhibitors (r²_cv = 0.57), aromatic substitution pattern is a key determinant of inhibitory potency [1]. Researchers designing TPH1 inhibitors with reduced blood-brain barrier penetration—a therapeutic goal for treating obesity-associated fatty liver disease without CNS effects—should select this compound as a starting scaffold because the predicted logP of 2 suggests reduced CNS penetration potential compared to less lipophilic analogs, while the 4-chloro-2-methyl substitution provides a distinct pharmacophore footprint for TPH1 binding site engagement [2]. The compound's availability in both D- and L-enantiomeric forms further enables stereochemical optimization of TPH isoform selectivity [3].

Synthetic Chemistry: Key Intermediate for Patent-Protected TPH1 Inhibitor Synthesis Routes

US Patent Application 2011/0130564 A1 explicitly claims synthetic processes for preparing substituted phenylalanine-based TPH inhibitors, wherein the aryl substitution pattern (including 4-chloro-2-methyl) dictates the final inhibitor's pharmacological profile [4]. Contract research organizations and pharmaceutical process chemistry groups tasked with scaling patented TPH1 inhibitor syntheses should procure this compound as a validated intermediate rather than attempting de novo synthesis from unsubstituted phenylalanine, which would require additional protection/deprotection steps and late-stage halogenation.

Kinase Drug Discovery: Starting Material for Dual Aurora Kinase/CDK Inhibitor Programs

US Patent 7,879,887 B2 demonstrates that α-amino acid derivatives with substituted phenylalanine moieties possess dual Aurora kinase and CDK inhibitory activity, positioning them as candidates for anticancer drug development [5]. The 4-chloro-2-methyl substitution pattern falls within the claimed scope of this patent family, and medicinal chemistry teams pursuing kinase-targeted therapies should evaluate this scaffold as a starting point for structure-activity relationship expansion, particularly given the absence of such kinase activity in the simpler 4-chlorophenylalanine (fenclonine) scaffold.

Enantiomer-Specific Pharmacology: Differential Stereochemical Probing of Amino Acid Transporter and Enzyme Binding Sites

With both D- and L-enantiomers available at ≥95% purity, this compound enables systematic stereochemical SAR studies . Researchers investigating the stereochemical requirements of L-type amino acid transporters (LAT1), aromatic amino acid decarboxylases, or tryptophan hydroxylase binding pockets can directly compare enantiomer activities without chiral separation. This is particularly relevant given that the 4-chloro-2-methyl substitution increases steric demand at the aromatic ring, which may differentially affect D- versus L-enantiomer recognition by biological targets compared to the less sterically demanding 4-chlorophenylalanine system [2].

Quote Request

Request a Quote for 2-Amino-3-(4-chloro-2-methylphenyl)propanoic acid

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.